3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-5-3-4(1-2-6(5)10)7-11-8(13)14-12-7/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEOHOUCXQNHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=O)N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
This is the most common and versatile approach for synthesizing 1,2,4-oxadiazole derivatives, including substituted variants like 3-(3-chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one.
- General Reaction : Amidoximes react with carboxylic acid derivatives (acyl chlorides, esters, or anhydrides) to form the oxadiazole ring via cyclodehydration.
- Catalysts and Conditions : Use of catalysts such as pyridine, tetrabutylammonium fluoride (TBAF), or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), TBTU, or T3P improves yields and reaction efficiency.
- Solvents and Temperature : Reactions typically occur in organic solvents at moderate temperatures (room temperature to ~80 °C), with some protocols employing solvent-free conditions or microwave irradiation to shorten reaction times.
| Entry | Reagents & Conditions | Yield Range | Reaction Time | Notes |
|---|---|---|---|---|
| 1 | Amidoxime + Acyl chloride, pyridine catalyst | Moderate to high | Hours | Classic method with moderate yields |
| 2 | Amidoxime + Carboxylic acid ester + EDC or T3P | 87–97% | 0.5–6 h | High yields, easy work-up, expensive reagents |
| 3 | Amidoxime + Carboxylic acid in aqueous reflux | 35–93% | 12 h | Catalyst-free, green conditions but variable yields |
| 4 | Amidoxime + Carboxylic acid ester, NH4F/Al2O3 catalyst, microwave irradiation | 40–90% | ~10 min | Solvent-free, rapid, environmentally friendly |
These methods are adaptable for aromatic amidoximes substituted with halogens such as chloro and fluoro groups, making them suitable for synthesizing this compound.
One-Pot Synthetic Procedures
Recent advancements have introduced one-pot protocols combining amidoximes and carboxylic acid esters in superbase media or using Vilsmeier reagent for carboxyl activation.
NaOH/DMSO Superbase Method : Amidoximes and methyl or ethyl esters of carboxylic acids react at room temperature in NaOH/DMSO medium. This method yields diverse oxadiazole derivatives with yields from 11% to 90%, depending on substituents and reaction time (4–24 h). Limitations include sensitivity to –OH or –NH2 groups in substrates.
Vilsmeier Reagent Activation : Carboxylic acids are activated by Vilsmeier reagent, then reacted with amidoximes in a one-pot reaction, producing yields of 61–93%. This method is praised for simple purification and readily available starting materials.
These one-pot methods are advantageous for their operational simplicity and potential for scale-up synthesis of halogen-substituted oxadiazoles.
Cycloaddition Approaches
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles : This method can form 1,2,4-oxadiazoles but often suffers from low yields and side product formation due to nitrile oxide dimerization. Use of platinum(IV) catalysts has improved this method, but solubility and catalyst cost issues remain.
[3+2] Cycloaddition of Disubstituted Azirines with Nitrosoarenes : A photoredox catalyzed reaction under visible light offers a green chemistry route to 1,2,4-oxadiazoles, albeit with moderate yields (35–50%). This method is less common for halogenated phenyl derivatives due to moderate efficiency.
Specific Synthetic Route for this compound
Based on the general methodologies and substituent compatibility:
Step 1: Preparation of Amidoxime Intermediate
The starting amidoxime is synthesized from the corresponding nitrile, 3-chloro-4-fluorobenzonitrile, by reaction with hydroxylamine hydrochloride under basic conditions.
Step 2: Cyclization with Carboxylic Acid Derivative
The amidoxime is then reacted with an appropriate carboxylic acid derivative (e.g., formic acid or its activated derivative) under dehydrating conditions, often using coupling agents like EDC or via microwave-assisted cyclization, to form the 4,5-dihydro-1,2,4-oxadiazol-5-one ring.
Step 3: Purification and Characterization
The product is purified by recrystallization or chromatography and characterized by IR, 1H NMR, and elemental analysis to confirm the structure.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime, Acyl chloride, Pyridine | RT to 80°C, organic solvent | Moderate to high | Straightforward, well-established | Moderate yields, purification needed |
| Amidoxime + Carboxylic Acid Ester + Coupling Agent | Amidoxime, Ester, EDC/T3P | 0.5–6 h, organic solvent | 87–97% | High yield, easy work-up | Expensive reagents |
| One-Pot Amidoxime + Ester in NaOH/DMSO | Amidoxime, Ester, NaOH/DMSO | RT, 4–24 h | 11–90% | Simple, scalable | Long reaction time, substrate limitations |
| Microwave-Assisted Cyclization | Amidoxime, Acid derivative, Microwave | ~10 min, solvent-free | 40–90% | Rapid, green chemistry | Requires microwave setup |
| 1,3-Dipolar Cycloaddition | Nitrile oxide, Nitrile, Pt(IV) catalyst | Mild, organic solvent | Variable | Novel, mild conditions | Poor solubility, expensive catalyst |
Research Findings and Notes
- Microwave-assisted methods significantly reduce reaction times and improve yields while minimizing solvent use, aligning with green chemistry principles.
- Use of coupling agents like EDC and T3P enhances cyclization efficiency but increases cost.
- One-pot methods in superbase media offer operational simplicity but require careful substrate selection to avoid side reactions.
- The presence of electron-withdrawing halogens (chloro, fluoro) on the phenyl ring generally favors the cyclization step due to increased electrophilicity.
- Purification typically involves standard chromatographic techniques, with spectral data confirming the oxadiazole ring formation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit promising antimicrobial properties. A study demonstrated that 3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one displayed significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance its potency.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Agrochemicals
Pesticidal Applications
The oxadiazole moiety is known for its insecticidal properties. Research has explored the use of this compound as a lead compound in developing new pesticides. Field trials have shown that it effectively controls pests such as aphids and whiteflies.
Table 2: Efficacy of this compound in Pest Control
| Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Whiteflies | 150 | 90 |
Materials Science
Polymer Synthesis
This compound has been utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of oxadiazole units into polymer backbones has resulted in materials with improved flame retardancy and thermal stability.
Case Study: Polymer Development
In a recent study, researchers synthesized a series of poly(oxadiazole) copolymers using this compound as a monomer. The resulting materials exhibited excellent thermal stability up to 350°C and high tensile strength compared to traditional polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, such as enzyme inhibition or receptor binding. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following compounds share the 4,5-dihydro-1,2,4-oxadiazol-5-one core but differ in substituents or heterocyclic modifications:
Physicochemical Properties
Note: pKa values calculated using SPARC software for oxadiazolone derivatives .
Computational and Crystallographic Insights
- Target Compound : Density-functional theory (DFT) studies highlight the synergistic effect of Cl/F substituents in stabilizing charge distribution .
- Nitro Derivatives : Crystallographic data (e.g., SHELX-refined structures) reveal planar oxadiazolone rings, with nitro groups inducing torsional strain .
Biological Activity
3-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions of hydrazones with various carbonyl compounds. The process yields high purity and yield percentages, making it suitable for further biological evaluations.
Antihypertensive Effects
Research has shown that derivatives of this compound exhibit potent antagonistic activity against angiotensin II (AII) receptors. A study reported that certain derivatives demonstrated IC50 values as low as mol/L, indicating strong efficacy comparable to established antihypertensive drugs like candesartan . This suggests potential applications in treating hypertension and related cardiovascular conditions.
Anticancer Activity
The compound and its derivatives have been evaluated for anticancer properties. A structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influenced cytotoxic activity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed enhanced antiproliferative effects .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12d | A549 | 0.003 | Apoptosis induction |
| 12e | MCF-7 | 0.005 | Cell cycle arrest |
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. Using the DPPH assay method, several synthesized oxadiazole derivatives exhibited significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases .
Case Study 1: Antihypertensive Activity
In a controlled study involving rabbit thoracic aortic rings, the compound was administered to assess its ability to inhibit AII-induced contractions. Results indicated a dose-dependent response with significant reductions in contraction amplitude, supporting its role as an AT1 receptor antagonist .
Case Study 2: Anticancer Efficacy
A comparative study on various oxadiazole derivatives revealed that those containing halogen substitutions on the phenyl ring exhibited superior cytotoxicity against breast cancer cell lines (MCF-7). The study utilized flow cytometry to analyze apoptosis rates and cell cycle distribution .
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: Which computational methods are validated for predicting the pKa and electronic properties of the oxadiazolone moiety?
Methodological Answer:
The pKa of the 4,5-dihydro-1,2,4-oxadiazol-5-one group (6.80) has been calculated using the SPARC program , which accounts for solvation effects and electron density distribution . However, software like Jaguar lacks parameterization for this group, leading to inaccuracies . For electronic structure analysis:
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact-exchange terms are recommended for thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) .
- Correlation-energy functionals : The Colle-Salvetti formula, adapted into density-functional frameworks, provides reliable correlation energies (<5% deviation) for heterocyclic systems .
Q. Table 2: Computational Predictions for Key Properties
| Property | Method | Value | Deviation | Reference |
|---|---|---|---|---|
| pKa (oxadiazolone) | SPARC | 6.80 | N/A | |
| Ionization at pH 7.4 | SPARC | 78–99.99% | Experimental match | |
| Atomization energy | B3LYP/DFT | Avg. 2.4 kcal/mol | ±0.3 kcal/mol |
Advanced: How can researchers resolve discrepancies between experimental and computational data on acidity or reactivity?
Methodological Answer:
Discrepancies often arise from incomplete parameterization in computational models. For example:
- pKa mismatches : Jaguar underestimates the acidity of the oxadiazolone group due to missing heterocyclic parameters. Cross-validate with SPARC or experimental titration .
- Reactivity predictions : If DFT fails to predict regioselectivity in substitution reactions, use multiconfigurational methods (e.g., CASSCF) to account for electron correlation in transition states.
- Validation : Pair computed IR/NMR spectra with experimental data (e.g., crystallographic bond lengths from SHELX-refined structures) .
Advanced: What strategies optimize multi-step synthetic yields while minimizing byproducts?
Methodological Answer:
- Byproduct suppression : Use bulky bases (e.g., triethylamine) to quench acidic intermediates and prevent unwanted sulfonation .
- Temperature gradients : Start reactions at -78°C to stabilize reactive intermediates, then gradually warm to 0°C for controlled progression .
- Chromatographic optimization : Employ gradient elution (e.g., 0–20% methanol/dichloromethane) to separate isomers or sulfonated byproducts .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard. Key steps include:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K .
- Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths (e.g., C–C bonds refined to ±0.004 Å) .
- Validation : Check R-factors (e.g., R = 0.053, wR = 0.140) and data-to-parameter ratios (>15:1) to ensure reliability .
Q. Table 3: Crystallographic Data from Representative Studies
| Parameter | Value | Reference |
|---|---|---|
| R factor | 0.053 | |
| wR factor | 0.140 | |
| Data-to-parameter ratio | 17.9 |
Advanced: How does the compound’s ionization state at physiological pH influence its bioactivity?
Methodological Answer:
The oxadiazolone group (pKa = 6.80) is 78% ionized at pH 7.4, enhancing solubility and interaction with target proteins (e.g., angiotensin receptors) . To study this:
- pH-dependent assays : Measure binding affinity shifts (e.g., via surface plasmon resonance) across pH 6.0–7.4.
- Molecular dynamics (MD) : Simulate protonation states in explicit solvent models (e.g., TIP3P water) to predict binding modes.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : 1H/13C NMR identifies substituents on the phenyl and oxadiazolone rings (e.g., chloro/fluoro splitting patterns) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+1]+ = 518.2 for sulfonated derivatives) .
- IR spectroscopy : Peaks at 1650–1750 cm⁻¹ confirm the oxadiazolone carbonyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
